

Application Notes & Protocols for the Analytical Identification of 2'-Acetoxycocaine

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Compound of Interest

Compound Name: 2'-Acetoxycocaine

Cat. No.: B12779622

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of **2'-acetoxycocaine**, a synthetic analog of cocaine. The protocols outlined below are adapted from established analytical techniques for cocaine and its derivatives, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the separation and identification of volatile and thermally stable compounds. Due to its chemical structure, **2'-acetoxycocaine** can be analyzed effectively using GC-MS, likely after a suitable sample preparation procedure.

Experimental Protocol

a) Sample Preparation (Solid Phase Extraction - SPE)

This protocol is adapted from methods used for the extraction of cocaine and its metabolites from various matrices.

- Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 2 mL of methanol followed by 2 mL of deionized water.
- Sample Loading: Dissolve a known quantity of the sample suspected to contain **2'-acetoxycocaine** in 1 mL of a suitable solvent (e.g., methanol) and dilute with 2 mL of 0.1 M phosphate buffer (pH 6.0). Load the sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
- Washing: Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol to remove interferences.
- Drying: Dry the SPE cartridge under a full vacuum for approximately 2 minutes.
- Elution: Elute the analyte from the cartridge using 2 mL of a 5% ammonium hydroxide solution in methanol.
- Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at a temperature below 60°C. Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent like ethyl acetate or methanol for GC-MS analysis.^[1]

b) Instrumental Parameters

The following are recommended starting parameters for the GC-MS analysis of **2'-acetoxycocaine**, based on general protocols for similar compounds.

Parameter	Recommended Setting
GC Column	DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 μ m film thickness[2]
Carrier Gas	Helium, constant flow rate of 1.0-1.5 mL/min[2]
Injection Mode	Splitless (for trace analysis) or Split (e.g., 10:1)
Injection Volume	1 μ L
Injector Temperature	250-280°C[2]
Oven Program	Initial temp: 100°C (hold for 1 min), Ramp: 10°C/min to 300°C, Final hold: 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV[2]
Ion Source Temp.	230°C[1]
Transfer Line Temp.	280°C[2]
Mass Range	m/z 40-500
Scan Mode	Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Expected Data

While specific mass spectral data for **2'-acetoxycocaine** is not readily available in the provided search results, fragmentation patterns can be predicted based on the structure of cocaine. Key fragments would likely include the tropane ring system (m/z 82) and fragments related to the loss of the acetoxy and benzoyl groups.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of **2'-acetoxycocaine** in complex matrices without the need for derivatization.

Experimental Protocol

a) Sample Preparation

A simple "dilute and shoot" method can often be employed for cleaner samples. For more complex matrices, a protein precipitation or SPE protocol is recommended.

- Protein Precipitation (for biological matrices): To 100 μ L of sample (e.g., plasma, serum), add 300 μ L of cold acetonitrile. Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

b) Instrumental Parameters

The following are suggested LC-MS/MS parameters for the analysis of **2'-acetoxycocaine**.

Parameter	Recommended Setting
LC Column	C18 column (e.g., 100Å, 3 µm, 2.1 mm × 150 mm)[4]
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate	0.3 mL/min
Injection Volume	5-10 µL
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive Mode[5]
Ion Source Gas 1	25 psi[4]
Ion Source Gas 2	35 psi[4]
Curtain Gas	40 psi[4]
Source Temperature	500°C[4]
IonSpray Voltage	3000 V[4]
Detection Mode	Multiple Reaction Monitoring (MRM)

Quantitative Data

Specific MRM transitions for **2'-acetoxycocaine** would need to be determined by infusing a standard solution into the mass spectrometer. The precursor ion would be the protonated molecule $[M+H]^+$. Product ions would result from the fragmentation of the parent molecule.

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
2'-Acetoxycocaine	362.16 (Predicted)	To be determined	To be determined
Cocaine (for reference)	304.2	182.2	105.0

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules like **2'-acetoxycocaine**.

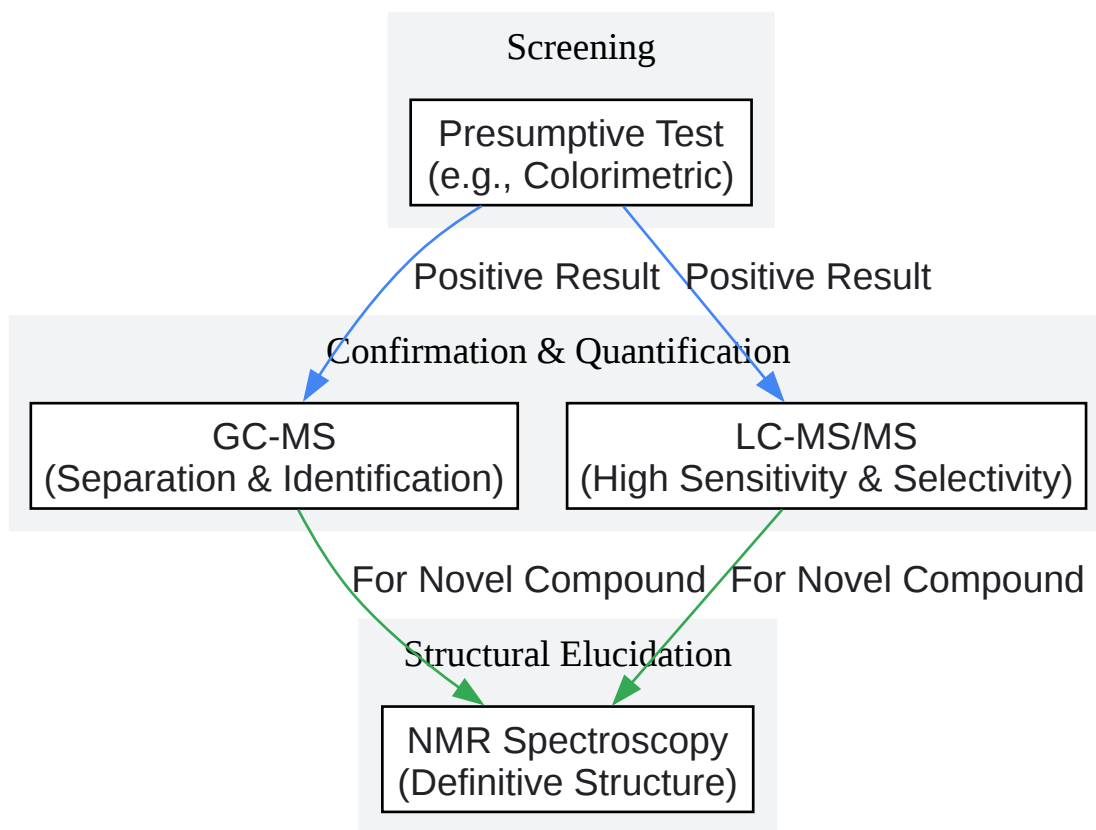
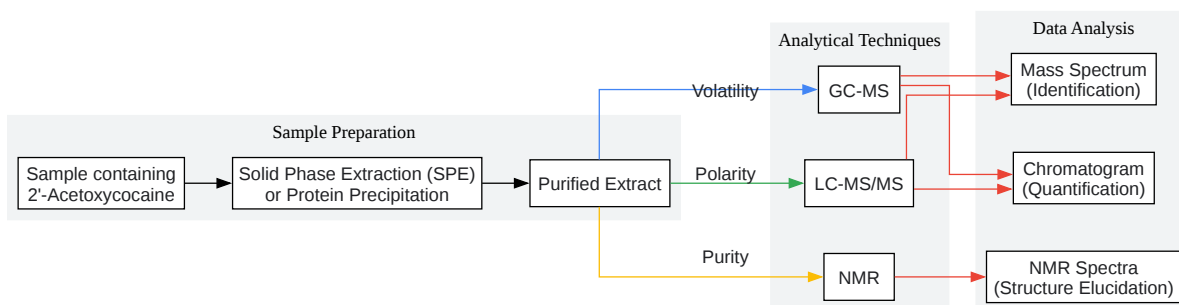
Experimental Protocol

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Expected Data

The ¹H NMR spectrum of **2'-acetoxycocaine** is expected to show characteristic signals for the tropane ring protons, the methyl ester protons, and the aromatic protons of the acetoxybenzoyl group. The ¹³C NMR spectrum will similarly display distinct signals for all carbon atoms in the molecule. Although specific chemical shifts for **2'-acetoxycocaine** are not detailed in the search results, they can be predicted to be similar to those of cocaine with additional signals corresponding to the acetate group.^[6]

Visualizations



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